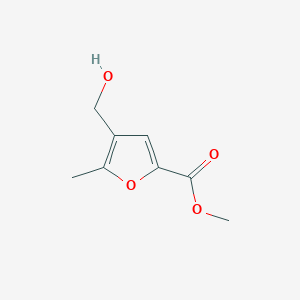

Methyl 4-(hydroxymethyl)-5-methylfuran-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(hydroxymethyl)-5-methylfuran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-5-6(4-9)3-7(12-5)8(10)11-2/h3,9H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMLKFQIKWKPCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(hydroxymethyl)-5-methylfuran-2-carboxylate typically involves the esterification of 4-(hydroxymethyl)-5-methylfuran-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also being explored to make the process more sustainable.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: 4-(Formyl)-5-methylfuran-2-carboxylic acid.

Reduction: 4-(Hydroxymethyl)-5-methylfuran-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity : Research has demonstrated that derivatives of methyl 4-(hydroxymethyl)-5-methylfuran-2-carboxylate exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anti-Cancer Potential : Some studies indicate that compounds derived from this furan derivative have cytotoxic effects on cancer cell lines, such as HeLa and HepG2. For instance, one derivative showed an IC50 value indicating potent activity against these cell lines, suggesting potential for development as anti-cancer agents .

- Drug Synthesis : The compound serves as a precursor in the synthesis of more complex pharmaceutical agents. Its functional groups allow for further chemical modifications, making it a valuable building block in medicinal chemistry .

Agrochemical Applications

- Pesticide Development : The compound has been explored for use in developing new agrochemicals. Its structural features may enhance the efficacy of existing pesticides or contribute to the creation of novel formulations with improved environmental profiles .

- Plant Growth Regulators : this compound derivatives have shown potential as plant growth regulators, promoting growth and resistance to environmental stressors in various crops .

Material Science Applications

- Polymer Chemistry : The compound can be utilized in synthesizing biopolymers and biodegradable plastics. Its furan structure allows it to participate in polymerization reactions, leading to materials with desirable mechanical properties .

- Coatings and Adhesives : Due to its reactivity, this compound can be incorporated into coatings and adhesives, providing enhanced adhesion and durability compared to traditional materials .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various pathogens. Results indicated that at a concentration of 1 µg/mL, the compound exhibited significant inhibition of bacterial growth, highlighting its potential as a natural preservative in food and pharmaceutical applications.

Case Study 2: Synthesis of Anticancer Agents

In a synthetic route designed for anticancer drug development, this compound was used as a starting material to create a series of derivatives tested against cancer cell lines. One derivative demonstrated an IC50 value of 15 µM against HeLa cells, showing promise for further development as an anticancer therapeutic.

Data Tables

| Application Area | Specific Use Case | Observed Effect/Outcome |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against Staphylococcus aureus |

| Pharmaceuticals | Anticancer drug synthesis | IC50 = 15 µM against HeLa cells |

| Agrochemicals | Pesticide development | Improved efficacy noted |

| Material Science | Biodegradable plastics | Enhanced mechanical properties |

Mechanism of Action

The mechanism of action of Methyl 4-(hydroxymethyl)-5-methylfuran-2-carboxylate involves its interaction with specific molecular targets, leading to various biological effects. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key enzymes and signaling molecules involved in cellular processes.

Comparison with Similar Compounds

Methyl 5-methylfuran-2-carboxylate

- Structure : Lacks the hydroxymethyl group at position 4, retaining only the 5-methyl and 2-carboxylate groups.

- Synthesis : Identified as a by-product during oxidative esterification of HMF under flow conditions, suggesting shared synthetic pathways with the target compound .

- Properties : The absence of the hydroxymethyl group reduces polarity, likely lowering water solubility. Its molecular weight is 170.16 g/mol (C₈H₁₀O₃).

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate

- Structure : Features a 2-fluoro-4-nitrophenyl substituent at position 5.

- Synthesis: Synthesized via diazonium salt coupling (14% yield), requiring harsh conditions (HCl, NaNO₂, CuCl₂) .

- Properties: Molecular weight: 265.16 g/mol (C₁₂H₈FNO₅). Melting point: 196.3°C, indicating high crystallinity. Electron-withdrawing nitro and fluorine groups enhance stability but reduce reactivity toward nucleophiles.

- Applications: Potential use in materials science due to its aromatic and electron-deficient structure .

Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate

Methyl 4-bromo-5-(phenylthio)furan-2-carboxylate

- Structure : Bromo and phenylthio substituents at positions 4 and 5.

- Properties :

- Molecular weight: 313.17 g/mol (C₁₃H₁₁BrO₃S).

- Bulky phenylthio and bromo groups hinder steric access, making it a candidate for cross-coupling reactions.

- Applications : Intermediate in synthesizing sulfur-containing heterocycles or metal-catalyzed reactions .

Methyl 5-(4-formylphenoxymethyl)furan-2-carboxylate

- Structure: 4-formylphenoxymethyl group at position 5.

- Properties :

- Molecular weight: 321.55 g/mol (C₁₅H₁₂O₆).

- The formyl group enables further aldehyde-specific reactions (e.g., Schiff base formation).

- Applications : Building block for covalent organic frameworks or drug conjugates .

Comparative Data Table

Key Insights

- Reactivity : The target compound’s hydroxymethyl group offers versatile modification pathways, contrasting with halogenated or aromatic analogs designed for stability.

- Synthetic Challenges : Fluorinated and nitro-substituted derivatives require complex syntheses (e.g., diazonium coupling), whereas the target compound may form under milder oxidative conditions .

- Applications : Structural variations dictate utility—electron-deficient compounds excel in materials, while polar groups (e.g., hydroxymethyl) favor pharmaceutical use.

Biological Activity

Methyl 4-(hydroxymethyl)-5-methylfuran-2-carboxylate, also known as Methyl Levulinate, is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a furan ring and hydroxymethyl group, has led to various studies exploring its biological activities, particularly in the fields of oncology and microbiology.

- Molecular Formula : C₈H₁₀O₄

- Molecular Weight : 170.16 g/mol

- Structure : The compound features a furan ring with a hydroxymethyl group at the 4-position and a methyl ester at the 2-position.

Anticancer Properties

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes its activity against selected cell lines:

| Cell Line | IC50 (µg/mL) | Notes |

|---|---|---|

| HeLa | 62.37 | Most potent derivative observed. |

| HepG2 | 120.06 | Moderate activity noted. |

| Vero | 124.46 | Lower activity compared to cancer cell lines. |

The compound's mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells, likely through the modulation of key signaling pathways associated with cell growth and survival .

Antibacterial Activity

This compound has also demonstrated antibacterial properties, effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized below:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 500 | Significant inhibition |

| Escherichia coli | 250 | Moderate inhibition |

| Bacillus cereus | 500 | Significant inhibition |

These findings suggest that the compound could serve as a lead in developing new antibacterial agents, particularly in an era of increasing antibiotic resistance .

The biological activity of this compound is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. This antioxidant activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in cancer progression and microbial infections.

Interaction Studies

Ongoing research aims to elucidate the specific molecular targets of this compound. Preliminary studies indicate that it may interact with key enzymes involved in metabolic pathways related to cancer cell survival and bacterial growth .

Case Studies

- Cytotoxicity Against HeLa Cells : A study demonstrated that various derivatives of Methyl Levulinate were synthesized and tested for their cytotoxicity against HeLa cells using the MTT assay. The amine derivative exhibited the highest potency, with an IC50 value significantly lower than other tested compounds .

- Antibacterial Efficacy : Another investigation focused on the antibacterial activity of Methyl Levulinate derivatives against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives maintained potent antibacterial effects, suggesting potential applications in treating bacterial infections .

Q & A

Basic: What are the optimal synthetic routes for Methyl 4-(hydroxymethyl)-5-methylfuran-2-carboxylate?

Methodological Answer:

The synthesis of substituted furan carboxylates typically involves nucleophilic substitution or esterification under alkaline conditions. For example, analogous compounds like 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid are synthesized via reactions between phenolic derivatives and furan carboxylic acids using bases like NaOH or K₂CO₃ to promote coupling . For this compound, a plausible route could involve:

Hydroxymethylation : Introducing the hydroxymethyl group via formaldehyde or paraformaldehyde under acidic/basic conditions.

Esterification : Reacting the carboxylic acid intermediate with methanol in the presence of a catalyst (e.g., H₂SO₄) to form the methyl ester.

Purification steps like recrystallization or column chromatography are critical to achieving high purity (>95%) .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach is recommended:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and ester/ether linkages. For example, furan protons typically resonate at δ 6.0–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₉H₁₀O₅: 198.05 g/mol) and fragmentation patterns .

- HPLC/GC : For purity assessment and quantification, especially if the compound is thermally stable .

Basic: How can reactivity studies (e.g., oxidation/reduction) be designed for this compound?

Methodological Answer:

Reactivity studies should prioritize functional group transformations:

- Oxidation : Use KMnO₄ or CrO₃ to oxidize the hydroxymethyl group to a carboxylic acid, monitoring progress via IR (appearance of C=O stretch at ~1700 cm⁻¹) .

- Reduction : LiAlH₄ or NaBH₄ could reduce the ester to a primary alcohol, with TLC or NMR tracking alcohol proton signals (δ 1.0–5.0 ppm) .

Control experiments (e.g., inert atmosphere for moisture-sensitive reagents) are essential to avoid side reactions.

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides unambiguous confirmation of stereochemistry and bond lengths. For example:

- Data Collection : High-resolution (<1.0 Å) data ensures accurate electron density maps.

- Refinement : SHELXL’s restraints for disordered moieties (e.g., hydroxymethyl rotamers) improve model accuracy .

Crystallographic data for related furan derivatives (e.g., C25H28O11 in COD entry 2005896) demonstrate typical bond angles (e.g., C-O-C ~120°) and packing interactions .

Advanced: What computational methods (e.g., DFT) predict electronic properties or reaction mechanisms?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can:

- Optimize Geometry : Compare calculated bond lengths/angles with experimental crystallographic data to validate models .

- Reaction Pathways : Study transition states for ester hydrolysis or oxidation, calculating activation energies (ΔG‡) to predict feasibility .

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~5–7 eV for similar furans) indicate redox behavior .

Advanced: How to address contradictions between spectral data and proposed structures?

Methodological Answer:

Contradictions often arise from:

- Tautomerism : Use variable-temperature NMR to detect equilibrium between keto-enol forms.

- Dynamic Disorder : In crystallography, refine occupancy factors for disordered atoms using SHELXL .

- Stereochemical Assignments : Compare experimental optical rotation with DFT-calculated values for chiral centers .

Advanced: What strategies assess the compound’s biological activity in vitro?

Methodological Answer:

- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or acetylcholinesterase using fluorometric/colorimetric methods (e.g., Ellman’s reagent for thiol detection) .

- Cytotoxicity Screening : MTT assays on cell lines (e.g., HeLa) with IC₅₀ calculations.

- Molecular Docking : AutoDock Vina to predict binding modes with proteins, validated by mutagenesis studies .

Advanced: How to optimize synthetic yields while minimizing byproducts?

Methodological Answer:

- DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst) systematically. For example, microwave-assisted synthesis reduces reaction time and byproducts .

- In Situ Monitoring : ReactIR or HPLC tracks intermediate formation, enabling real-time adjustments.

- Green Chemistry : Replace toxic solvents (e.g., DCM) with ionic liquids or water-ethanol mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.